![molecular formula C19H10N2O6S B2587323 3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one CAS No. 383162-94-5](/img/structure/B2587323.png)
3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, and a nitro group attached to a chromen-2-one core . These groups are often found in biologically active compounds and could potentially have interesting properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The benzo[d][1,3]dioxol-5-yl and thiazol-2-yl groups would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the aromatic ring or at the functional groups . The nitro group could potentially be reduced to an amine, and the thiazole ring could potentially undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the aromatic rings and the various functional groups . The compound is likely to be solid at room temperature .Scientific Research Applications
Anticancer Activity
The compound’s unique chemical structure makes it a promising candidate for cancer research. Researchers have investigated its potential as an anticancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth. In particular, it has shown activity against various cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460 . Further studies are needed to explore its mechanism of action and optimize its efficacy.
Antitumor Properties
Researchers have synthesized related compounds, such as N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, and evaluated their antitumor activities against HeLa, A549, and MCF-7 cell lines. These derivatives exhibit promising results, suggesting that the parent compound may share similar properties . Further investigations are necessary to explore its full potential.
Chemical Biology and Drug Design
Given its diverse structural elements (chromenone, thiazole, and nitro group), this compound serves as an excellent starting point for chemical biology studies. Researchers can modify its structure to create analogs with improved properties. Additionally, computational methods can be employed for drug design, optimizing its pharmacokinetics and bioavailability.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O6S/c22-19-12(6-11-2-1-3-14(21(23)24)17(11)27-19)18-20-13(8-28-18)10-4-5-15-16(7-10)26-9-25-15/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKFMOUACHULST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=CC5=C(C(=CC=C5)[N+](=O)[O-])OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one |
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